Bicyclo[3.1.0]hexan-6-amine hydrochloride
Description
Overview of the Bicyclic Amine System and Fused Cyclopropane (B1198618) Ring
The core of Bicyclo[3.1.0]hexan-6-amine hydrochloride is the bicyclo[3.1.0]hexane skeleton. This structure consists of a cyclopentane (B165970) ring fused with a cyclopropane ring, creating a strained yet stable bicyclic system. The amine group, attached at the 6-position (one of the bridgehead carbons of the cyclopropane ring), introduces a key functional group that is crucial for its chemical reactivity and biological applications. The presence of the fused cyclopropane ring introduces significant ring strain, which influences the molecule's conformation and reactivity. rsc.org Cyclopropane rings, in general, are known for their unique chemical properties that make them valuable in various fields, including medicine and agrochemistry. rsc.org
Significance of the Rigid Bicyclo[3.1.0]hexane Scaffold in Organic Synthesis
The rigid nature of the bicyclo[3.1.0]hexane scaffold is of paramount importance in organic synthesis. This conformational rigidity allows for the precise spatial arrangement of functional groups, which is a critical factor in designing molecules with specific biological activities. nih.gov By locking the conformation of a molecule, chemists can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.govnih.gov This "pre-organization" of the molecule makes the bicyclo[3.1.0]hexane framework an attractive building block for constructing complex, three-dimensional molecules with defined shapes. researchgate.net The unique chemical reactivity of this skeleton, including its propensity for fragmentation and rearrangement, further expands its utility in synthetic chemistry. researchgate.net
This compound as a Central Research Target
This compound has emerged as a significant target in chemical research due to its role as a versatile intermediate and a key component in the synthesis of various biologically active compounds. The amine group provides a handle for further functionalization, allowing for the introduction of diverse substituents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions and biological assays. Research has demonstrated the utility of this scaffold in developing ligands for various biological targets, including receptors and enzymes, with potential applications in treating neurological disorders. nih.govontosight.ai
Historical Context of Bicyclo[3.1.0]hexane Synthesis and Applications
The synthesis of the bicyclo[3.1.0]hexane ring system has been a topic of interest for several decades, with early reports dating back to the mid-20th century. capes.gov.br Initial synthetic methods often involved multi-step sequences and were not always efficient. Over the years, more sophisticated and stereoselective methods have been developed. These include intramolecular cyclopropanation reactions, ring-contraction strategies, and photochemical methods. rsc.orgacs.org A key advancement was the development of a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to form the bicyclo[3.1.0]hexane ring system. researchgate.netacs.org The applications of this scaffold have expanded significantly over time, moving from fundamental studies of strained ring systems to the development of complex molecules with therapeutic potential, such as adenosine (B11128) receptor ligands and neuraminidase inhibitors. rsc.orgnih.gov
Table 1: Key Research Findings on Bicyclo[3.1.0]hexane Derivatives
| Research Area | Key Finding | Significance |
|---|---|---|
| Medicinal Chemistry | The rigid scaffold provides conformational restriction, leading to selective ligands for biological targets like the H3 receptor. nih.gov | Enables the design of drugs with improved selectivity and potentially fewer side effects. |
| Organic Synthesis | Serves as a versatile building block for constructing complex three-dimensional molecules. researchgate.net | Facilitates the synthesis of novel compounds with unique biological activities. |
| Enzyme Inhibition | Bicyclo[3.1.0]hexane-based compounds can mimic the transition state of enzymatic reactions, as seen with neuraminidase inhibitors. rsc.org | Provides a novel framework for designing potent enzyme inhibitors. |
| Nucleoside Analogues | The scaffold can replace the furanose ring in nucleosides to create conformationally locked analogues with enhanced receptor potency and selectivity. nih.gov | Offers a strategy for developing more effective therapeutic nucleosides. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5(4)6;/h4-6H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUSZZUZWUXLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Bicyclo 3.1.0 Hexan 6 Amine Hydrochloride and Its Core Scaffold
General Synthetic Approaches to Bicyclo[3.1.0]hexane Systems
The construction of the bicyclo[3.1.0]hexane skeleton is primarily achieved through strategies that form the three-membered ring onto a pre-existing five-membered ring. rsc.orgnih.gov These methods include various cyclization and cyclopropanation reactions.
Intramolecular cyclization is a common strategy to form the bicyclo[3.1.0]hexane system. These reactions often involve forming one of the rings from a precursor that is either acyclic or monocyclic. For instance, a palladium-catalyzed domino cyclization-oxidation sequence of 1,6-enynes has been developed to synthesize bicyclo[3.1.0]hexane derivatives. acs.org This cascade reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle. acs.orgnih.gov
Another powerful method is the intramolecular radical cyclopropanation of unactivated alkenes. Using aldehydes as a C1 source, this method, facilitated by a cooperative catalytic system, can construct the bicyclo[3.1.0]hexane skeleton in a single step. d-nb.infonih.gov This approach is notable for its ability to create sterically congested vicinal all-carbon quaternary stereocenters, a significant challenge in organic synthesis. d-nb.infonih.gov
Furthermore, (3+2) annulation reactions provide a convergent route to this bicyclic system. A photoredox-mediated (3+2) annulation between aminocyclopropanes and cyclopropenes has been reported, yielding substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. rsc.orgnih.govrsc.org This radical-based strategy is efficient and broadly applicable. rsc.org
The introduction of an amine group, particularly at the C-6 position, is crucial for synthesizing Bicyclo[3.1.0]hexan-6-amine hydrochloride. This can be achieved either by using nitrogen-containing precursors during the ring formation or by functionalizing the pre-formed bicyclic core.
For instance, nitrogen-linked 1,6-enynes can be utilized in palladium-catalyzed cyclization-oxidation sequences to produce 3-azabicyclo[3.1.0]hexan-2-ones. acs.org Similarly, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, catalyzed by dirhodium(II) complexes, directly yields the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold, which contains the core bicyclic amine structure. nih.gov
Post-synthesis functionalization is another key strategy. For example, a bicyclo[3.1.0]hexane building block can be reacted with various purine (B94841) derivatives, followed by the introduction of an exocyclic amine. nih.govmdpi.com A common method involves the reaction of a chloro-substituted precursor with an amine, such as benzylamine (B48309) or para-methoxybenzyl amine, to install the desired amino group. nih.govmdpi.com Subsequent deprotection can then yield the primary amine. mdpi.com Another route involves the reduction of an azide (B81097) group to form the amine, which can then be further functionalized. nih.govmdpi.com
Stereoselective Synthesis of Bicyclo[3.1.0]hexan-6-amine Derivatives
Controlling the stereochemistry during the synthesis of bicyclo[3.1.0]hexane derivatives is critical, as the biological activity of these compounds is often dependent on their specific three-dimensional arrangement. nih.gov Asymmetric catalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in the construction of this bicyclic scaffold.
Enantioselective synthesis of the bicyclo[3.1.0]hexane core can be achieved through various catalytic methods. Lipase-catalyzed asymmetric acetylation has been used for the kinetic resolution of bicyclo[3.1.0]hexan-2-ol derivatives, providing access to enantiomerically pure building blocks for carbocyclic nucleosides. acs.orgnih.gov Palladium-catalyzed asymmetric cyclization of enyne derivatives, using a chiral ligand such as SPRIX, has also been shown to produce lactones with a bicyclo[3.1.0]hexane skeleton with high enantiomeric excess. nih.gov
A significant advancement in the asymmetric synthesis of bicyclo[3.1.0]hexanes is the use of a cooperative catalytic system composed of Copper(I) and a chiral secondary amine. nih.govresearchgate.net This system enables the asymmetric radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes serving as the C1 source. nih.govresearchgate.net This method is particularly noteworthy for its ability to construct enantioenriched bicyclo[3.1.0]hexane skeletons that possess two adjacent all-carbon quaternary stereocenters, a challenging synthetic feat. nih.govresearchgate.net The reaction proceeds with good to excellent enantioselectivity. nih.gov
Table 1: Asymmetric Intramolecular Radical Cyclopropanation via Cu(I)/Secondary Amine Catalysis nih.govresearchgate.net
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| Alkenyl Aldehyde 1a | Cu(I)/Chiral Amine L1 | 78 | 90 |
| Alkenyl Aldehyde 1b | Cu(I)/Chiral Amine L1 | 85 | 92 |
| Alkenyl Aldehyde 1c | Cu(I)/Chiral Amine L1 | 72 | 88 |
Homogeneous gold catalysis offers a powerful and efficient method for cyclopropanation reactions under mild conditions. rsc.org Gold(I)-catalyzed oxidative cyclopropanation of 1,6-enynes provides a route to functionalized bicyclo[3.1.0]hexane systems. d-nb.info For instance, the reaction of N-allylynamides can be catalyzed by a gold(I) complex, such as IMesAuCl/AgBF₄, with an oxidant like pyridine (B92270) N-oxide, to produce 3-aza-bicyclo[3.1.0]hexan-2-one derivatives in moderate to high yields. nih.gov
Furthermore, a highly diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynes has been developed using a chiral phosphoramidite (B1245037) ligand in conjunction with a gold(I) catalyst. d-nb.info This one-pot protocol allows for the synthesis of optically active bicyclo[3.1.0]hexane-2-ones bearing three contiguous chiral centers with up to 96% ee. rsc.org
Table 2: Enantioselective Gold(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes rsc.org
| Substrate | Gold(I) Catalyst/Chiral Ligand | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |
| 1,6-Enyne 2a | [Au(I)]/Chiral Phosphoramidite | 8-methylquinoline N-oxide | 85 | 96 |
| 1,6-Enyne 2b | [Au(I)]/Chiral Phosphoramidite | 8-methylquinoline N-oxide | 78 | 94 |
| 1,6-Enyne 2c | [Au(I)]/Chiral Phosphoramidite | 8-methylquinoline N-oxide | 91 | 95 |
Diastereoselective Approaches
Diastereoselectivity is crucial in the synthesis of complex molecules like bicyclo[3.1.0]hexane derivatives, where multiple stereocenters are present. Several methods have been developed to control the relative stereochemistry during the formation of the bicyclic core.
One prominent diastereoselective method is the rhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. nih.gov By carefully selecting the dirhodium(II) catalyst, it is possible to selectively form either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate. For instance, specific catalysts can yield an exo/endo ratio of 17:83, providing a clear preference for the endo product. nih.gov
Another powerful strategy is the (3+2) annulation of cyclopropenes with aminocyclopropanes. This reaction, which can be promoted by an organic or an iridium photoredox catalyst, is highly diastereoselective, particularly when using difluorocyclopropenes. semanticscholar.orgrsc.orgresearchgate.net This approach allows for the convergent synthesis of highly substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. semanticscholar.orgrsc.org
Furthermore, intramolecular cyclopropanation reactions often exhibit high levels of diastereoselectivity. The Intramolecular Simmons-Smith (IMSS) reaction, for example, enabled a highly diastereoselective synthesis of a 5-3-5 fused tricycloalkane system, demonstrating its utility in controlling complex stereochemical outcomes. acs.org Similarly, the intramolecular cyclopropanation of unsaturated terminal epoxides, induced by a hindered lithium amide base, provides a completely stereoselective route to bicyclo[3.1.0]hexan-2-ols. ox.ac.uk
The diastereoselectivity of these reactions can be influenced by various factors, including the choice of catalyst, solvent, and the nature of the substituents on the starting materials.
| Method | Key Reagents | Typical Diastereoselectivity | Reference |
| Rhodium-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl Diazoacetate, Dirhodium(II) catalyst | Up to 17:83 (exo/endo) | nih.gov |
| (3+2) Annulation | Cyclopropenes, Aminocyclopropanes, Photoredox catalyst | High, single diastereoisomer reported | researchgate.net |
| Intramolecular Cyclopropanation | Unsaturated terminal epoxides, Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | Completely stereoselective | ox.ac.uk |
Enantioselective Routes to Bicyclo[3.1.0]hexan-2-one Intermediates
Accessing enantiomerically pure forms of bicyclo[3.1.0]hexane derivatives is critical for their application in medicinal chemistry. Bicyclo[3.1.0]hexan-2-one is a key intermediate, and several enantioselective routes have been developed for its synthesis.
One approach involves the intramolecular cyclopropanation of a derivative of D-ribose, a readily available chiral starting material. This method can produce highly functionalized, optically pure bicyclo[3.1.0]hexan-2-ones. rsc.org Interestingly, the choice between using an iodonium (B1229267) ylide or a diazo compound for the cyclopropanation leads to products with opposite diastereoselectivities. rsc.org
Another strategy is the asymmetric intramolecular radical cyclopropanation of unactivated alkenes. d-nb.info This method uses a cooperative catalyst system of Cu(I) and a secondary amine to construct enantioenriched bicyclo[3.1.0]hexane skeletons, achieving good to excellent enantioselectivity. d-nb.info This approach is notable for its ability to create vicinal all-carbon quaternary stereocenters. d-nb.info
Lipase-catalyzed asymmetric acetylation has also been employed for the kinetic resolution of racemic bicyclo[3.1.0]hexane precursors. For example, a racemic diol precursor, 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol, can be resolved into an enantiomerically pure (+)-diacetate and a (-)-monoacetate, which can then be carried on to the desired target. acs.orgnih.gov
A practical and scalable synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one has been developed from (R)-1,2-epoxyhex-5-ene. The key step is a highly diastereoselective intramolecular cyclopropanation mediated by lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by oxidation of the resulting alcohol to the ketone. acs.org
| Method | Chiral Source/Catalyst | Key Intermediate | Enantioselectivity | Reference |
| Intramolecular Cyclopropanation | D-ribose | Optically pure bicyclo[3.1.0]hexan-2-ones | High | rsc.org |
| Asymmetric Radical Cyclopropanation | Cu(I)/Chiral secondary amine | Enantioenriched bicyclo[3.1.0]hexanes | Good to Excellent | d-nb.info |
| Lipase-Catalyzed Resolution | Lipase (e.g., from Candida antarctica) | Enantiopure diacetate and monoacetate bicyclo[3.1.0]hexan-2-ol precursors | High | acs.orgnih.gov |
| LTMP-Mediated Cyclopropanation | (R)-1,2-epoxyhex-5-ene | (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol | High | acs.org |
Formation of Hydrochloride Salts from Bicyclic Amines
The conversion of a free amine, such as bicyclo[3.1.0]hexan-6-amine, into its hydrochloride salt is a standard and crucial step in pharmaceutical and chemical synthesis. This transformation is achieved by reacting the amine, which is a base, with hydrochloric acid (HCl). libretexts.orgyoutube.com The lone pair of electrons on the nitrogen atom of the amine accepts a proton (H+) from the acid, forming an ammonium (B1175870) cation and a chloride anion (Cl-). youtube.com
The resulting product is an ionic salt, which typically exhibits significantly different physical properties compared to the parent amine. libretexts.orggla.ac.uk A primary reason for this conversion is to enhance the compound's solubility in water and other polar protic solvents. libretexts.org Many free amines have limited aqueous solubility, whereas their hydrochloride salts are often readily soluble, which is advantageous for purification, formulation, and biological testing. libretexts.orggla.ac.uk
The formation of the hydrochloride salt can also lead to the generation of a stable, crystalline solid from an amine that may be an oil or a low-melting solid at room temperature. youtube.com This crystalline nature facilitates isolation, purification through recrystallization, and improves the handling and storage stability of the compound. The process is reversible; the free amine can be regenerated from its hydrochloride salt by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH). youtube.com
Advanced Synthetic Transformations for Bicyclo[3.1.0]hexane-6-amine Scaffolds
The construction of the bicyclo[3.1.0]hexane core relies on a variety of sophisticated synthetic transformations that can be broadly categorized into cyclopropanation, annulation, and ring contraction reactions.
Intramolecular cyclopropanation is a powerful strategy for forming the bicyclo[3.1.0]hexane system, as it pre-positions the reacting partners, often leading to high efficiency and stereoselectivity.
A notable example is the Intramolecular Simmons-Smith (IMSS) reaction. acs.org This method involves preparing a functionalized gem-diiodoalkane containing an allylic alcohol. Treatment with a zinc carbenoid reagent then initiates an intramolecular cyclization to form the bicyclo[3.1.0]hexane ring. acs.org The presence of a hydroxyl group can direct the cyclopropanation, leading to high stereocontrol. nih.gov This approach is tolerant of substitution on the alkene and at the allylic position, providing the bicyclic products in high yields. acs.org
Another important variant is the intramolecular cyclopropanation of unsaturated terminal epoxides. ox.ac.uk Treatment of these substrates with a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) causes deprotonation at the carbon alpha to the epoxide, generating a carbenoid-like species that cyclizes onto the neighboring double bond to form bicyclo[3.1.0]hexan-2-ols with excellent stereoselectivity. ox.ac.ukacs.org
More recently, intramolecular radical cyclopropanation has emerged as a method to build the bicyclo[3.1.0]hexane skeleton from simple aldehydes containing an unactivated alkene via a Cu(I)/secondary amine cooperative catalyst. d-nb.info
Annulation reactions provide a convergent approach to the bicyclo[3.1.0]hexane scaffold by combining two smaller ring systems. A key example is the photoredox-mediated (3+2) annulation of cyclopropenes with aminocyclopropanes. semanticscholar.orgrsc.org In this reaction, the aminocyclopropane acts as a three-carbon building block that, upon activation by an iridium or organic photoredox catalyst under blue LED irradiation, reacts with a cyclopropene (B1174273) (the two-carbon component) to form the bicyclo[3.1.0]hexane ring system. rsc.orgresearchgate.net
This transformation is notable for its broad substrate scope and mild reaction conditions. semanticscholar.orgnih.gov It provides a convergent and complementary strategy to traditional methods, efficiently constructing substituted bicyclo[3.1.0]hexanes that possess three contiguous stereocenters, including an all-carbon benzylic quaternary center. semanticscholar.org The reaction is often highly diastereoselective. rsc.orgresearchgate.net Donor-acceptor (D-A) aminocyclopropanes are particularly effective in these annulations for synthesizing complex nitrogen-containing polycyclic frameworks. nih.govrsc.org
Ring contraction methodologies offer an alternative pathway to the bicyclo[3.1.0]hexane core, typically starting from a more common six-membered ring. A key pathway involves the base-promoted ring contraction of a cyclohexyl epoxy ketone. researchgate.netacs.org
This synthesis often begins with a symmetrical starting material like cyclohexane-1,4-dione. researchgate.netnih.gov The dione (B5365651) is converted into a corresponding epoxy ketone. Subsequent treatment with a base, such as sodium hydroxide, induces a rearrangement that results in the contraction of the six-membered ring to the five-membered ring of the bicyclo[3.1.0]hexane system. acs.org This strategic transformation allows for the creation of highly functionalized bicyclic products and has been instrumental in the synthesis of conformationally restricted analogues of biologically important molecules like furanose rings. researchgate.netacs.orgnih.gov
Cascade and Multi-Component Reactions for Bicyclic System Assembly
Cascade and multi-component reactions offer significant advantages in the synthesis of complex molecular architectures like the bicyclo[3.1.0]hexane system. These strategies allow for the formation of multiple bonds and stereocenters in a single, atom-economical operation, often leading to increased efficiency and reduced waste compared to traditional linear syntheses.
One prominent cascade approach for the construction of the bicyclo[3.1.0]hexane skeleton involves radical-mediated cyclizations. For instance, the intramolecular radical cyclopropanation of unactivated alkenes using the α-methylene group of aldehydes as a C1 source, facilitated by a Cu(I)/secondary amine cooperative catalyst, enables the single-step construction of the bicyclo[3.1.0]hexane framework. This method is notable for its ability to create highly congested vicinal all-carbon quaternary stereocenters. While this approach does not directly install the 6-amino group, the resulting bicyclic ketone can serve as a key intermediate for subsequent amination.
Another powerful strategy involves the (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis. google.com This convergent approach directly assembles the bicyclo[3.1.0]hexane core while incorporating a nitrogen substituent. The reaction proceeds with good yields and can be rendered highly diastereoselective, particularly with the use of difluorocyclopropenes and a removable directing group on the cyclopropylaniline. google.com
While not a direct synthesis of the carbocyclic target, the diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors provides valuable insights into controlling stereochemistry in such bicyclic systems. acs.org Furthermore, the synthesis of highly functionalized heterocycles incorporating a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety demonstrates the utility of this scaffold in constructing complex molecules. researchgate.net
A multi-step, yet elegant, synthesis of a bicyclo[3.1.0]hexane backbone starts from (R)-epichlorohydrin. This pathway leads to a key alcohol intermediate which, through a series of transformations including oxidation and a Curtius rearrangement, can be converted to an amino acid derivative with the bicyclo[3.1.0]hexane core. nih.gov Although not a single cascade reaction for the core formation, the strategic sequence of reactions highlights a viable route to functionalized bicyclo[3.1.0]hexanes.
The conversion of a suitable bicyclo[3.1.0]hexane precursor, such as a ketone or a carboxylic acid, to the desired 6-amine is a crucial step. For example, a bicyclic carboxylic acid can be converted to the corresponding amine via a Curtius rearrangement, which is known to proceed under mild conditions. nih.gov Subsequent treatment of the free amine with hydrochloric acid would then yield the target this compound.
Detailed research findings on specific cascade and multi-component reactions leading directly to the unsubstituted Bicyclo[3.1.0]hexan-6-amine are limited in publicly available literature. The majority of published methods focus on the synthesis of substituted analogs or related aza-bicyclo[3.1.0]hexane systems. However, the principles demonstrated in these syntheses provide a strong foundation for the development of direct and efficient cascade or multi-component routes to this valuable chemical entity.
Below are tables summarizing the findings from the literature on cascade and multi-component reactions for the synthesis of bicyclo[3.1.0]hexane derivatives.
Table 1: Overview of Cascade and Multi-Component Reactions for Bicyclo[3.1.0]hexane Core Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Key Features |
| Intramolecular Radical Cyclopropanation | Alkenyl aldehydes | Cu(I)/Secondary Amine | Bicyclo[3.1.0]hexanones | Forms congested vicinal all-carbon quaternary stereocenters. |
| (3+2) Annulation | Cyclopropenes, Aminocyclopropanes | Photoredox Catalyst | Aminobicyclo[3.1.0]hexanes | Convergent, incorporates nitrogen, can be highly diastereoselective. google.com |
| Diastereoselective Cascade Synthesis | Acyclic precursors | Not specified | Azabicyclo[3.1.0]hexanes | Demonstrates stereocontrol in bicyclic system formation. acs.org |
Table 2: Substrate Scope in the Photoredox-Catalyzed (3+2) Annulation for Bicyclo[3.1.0]hexane Derivatives
| Cyclopropene Substituent | Cyclopropylaniline Substituent | Yield (%) | Diastereomeric Ratio |
| Diester | Phenyl | Good | Not specified |
| Dicyano | Phenyl | Good | Not specified |
| Difluoro | 2,6-dimethyl-4-methoxyphenyl | High | High |
| Phenyl | Phenyl | Moderate | Not specified |
| Data synthesized from literature reports on related substituted systems. google.com |
Chemical Reactivity and Derivatization of Bicyclo 3.1.0 Hexan 6 Amine Hydrochloride
Reactions of the Amine Functionality in the Bicyclic System
The primary amine group in the bicyclo[3.1.0]hexan-6-amine structure is a versatile functional handle for a wide array of derivatization strategies. Its nucleophilic character allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, enabling the synthesis of complex molecules with potential biological activity.
While the amine group itself is in a reduced state, reactions involving the reduction of derivatives formed from the amine are synthetically relevant. For instance, amides synthesized from Bicyclo[3.1.0]hexan-6-amine can undergo further transformation. Highly chemoselective methods have been developed for the reduction of amides to alcohols using reagents like samarium(II) iodide with an amine and water, which proceeds via C-N bond cleavage. acs.orgacs.org
Additionally, when the amine is protected with groups amenable to reductive cleavage, such as a benzyl (B1604629) group, the parent amine can be regenerated. The debenzylation of protected N-benzyl-3-azabicyclo[3.1.0]hexan-6-amine derivatives has been reported, representing a reduction reaction that restores the primary or secondary amine functionality. nih.gov
The amine group of bicyclo[3.1.0]hexane-based amines serves as a potent nucleophile in substitution and acylation reactions. This reactivity has been exploited to synthesize a range of highly functionalized derivatives. Studies have shown that protected forms, such as exo-6-N,N-dibenzylamino-3-azabicyclo-[3.1.0]hexane, readily react with various electrophiles including vinyl chlorides, imidoyl chlorides, and carbonyl chlorides. nih.govbeilstein-journals.org
These nucleophilic substitution reactions with polychloronitrobutadienes lead to the formation of enamines, while reactions with imidoyl chlorides yield amidine derivatives. nih.govbeilstein-journals.org Furthermore, amidation reactions with carbonyl chlorides produce the corresponding amides. beilstein-journals.org This nucleophilic character also allows for the synthesis of analogues of biologically active compounds; for example, reactions with substituted imidazolidines have been used to create novel analogues of the insecticide imidacloprid. nih.govbeilstein-journals.org The amine can also be protected using standard amidation procedures, such as reaction with di-tert-butyl dicarbonate (B1257347) to form a Boc-protected amine. nih.gov
| Reactant (Electrophile) | Amine Derivative | Reagents/Conditions | Product Type | Yield (%) | Reference(s) |
| (Tetrachloroallylidene)hydrazine | N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | Methanol | Amidine | 80% | nih.govbeilstein-journals.org |
| Substituted Imidazolidine | N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | - | Enamine | 90% | nih.govbeilstein-journals.org |
| 1,3-Dinitro-1,4,4-trichlorobutadiene | N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | Methanol, -40 °C | Enamine | 80% | nih.gov |
| Tris(amino)butadiene derivative | tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | - | Enamine | 70% | beilstein-journals.org |
| Pivaldehyde | Bicyclo[3.1.0]hexane amine | - | Boc-protected amine | - | nih.gov |
Reductive amination is a key strategy for the N-alkylation of Bicyclo[3.1.0]hexan-6-amine and its derivatives. This two-step one-pot process typically involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. This method has been successfully employed to synthesize a series of UDP-Galf mimics by reacting a bicyclo[3.1.0]hexane-based amine with various aromatic, linear, or uridine-containing aldehydes. researchgate.netmdpi.com
The choice of reducing agent is critical for the success of the reaction. While sodium cyanoborohydride (NaCNBH₃) is commonly used, reagents such as sodium borohydride (B1222165) (NaBH₄) and borane-pyridine complex (BH₃·Py) have also been utilized effectively. mdpi.com NaBH₄ is noted for its potent ability to reduce both the intermediate imine and any unreacted aldehyde, which helps to minimize the formation of dialkylated byproducts. mdpi.com In other work, sodium triacetoxyborohydride (B8407120) has been used for the reductive amination of a bicyclo[3.1.0]hexane ketone derivative to introduce benzylamine (B48309) and 4-phenylbenzylamine (B1583212) groups. rsc.org
| Aldehyde/Ketone | Amine Derivative | Reducing Agent | Solvent(s) | Product | Yield (%) | Reference(s) |
| Aromatic/Linear Aldehydes | Bicyclo[3.1.0]hexane-based amine | NaBH₄ or BH₃·Py | Methanol | N-alkylated amine | 53-77% | mdpi.com |
| Uridine-containing Aldehydes | Bicyclo[3.1.0]hexane-based amine | BH₃·Py | Methanol, Phosphate Buffer | N-alkylated amine | Low | mdpi.com |
| Pivaldehyde | Bicyclo[3.1.0]hexane amine | - | - | N-neopentyl amine | - | nih.gov |
| Bicyclic Ketone (intramolecular) | Benzylamine | Sodium Triacetoxyborohydride | THF, Acetic Acid | Secondary amine | 59% | rsc.org |
Transformations of the Bicyclo[3.1.0]hexane Ring System
The inherent ring strain of the bicyclo[3.1.0]hexane system makes it susceptible to various transformations that can alter the carbocyclic framework, leading to either expanded or contracted ring systems under specific conditions.
Ring Expansion
The bicyclo[3.1.0]hexane skeleton can undergo ring expansion through radical-mediated pathways. The 1-bicyclo[3.1.0]hexanylmethyl radical, a cyclopropylcarbinyl-type radical, can undergo fragmentation through two distinct pathways. Fission of the shared (endo) bond of the bicyclic structure results in a ring-expansion event, which after reduction yields a methylenecyclohexane (B74748) derivative. uci.edu Alternatively, fission of the external (exo) bond leads to a 2-methyl-methylenecyclopentane product. uci.edu The regioselectivity of this ring opening is influenced by stereoelectronic effects and the stability of the resulting radical intermediates. uci.eduucl.ac.uk
Catalytic methods have also been developed for ring expansion. For instance, a ruthenium-carbene promoted reaction between bicyclo[3.1.0]hexenes and terminal alkynes was found to be a highly regioselective method for synthesizing seven-membered carbocycles. nih.gov In another study, heating gem-(difluorocyclopropyl)amine derivatives of bicyclo[n.1.0]alkanes resulted in a ring expansion to form dienamines. acs.org
Ring Contraction
While less common, transformations that result in the bicyclo[3.1.0]hexane system from a larger ring are a testament to the relative stability and accessibility of this framework. A key synthetic route to the bicyclo[3.1.0]hexane core involves a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione. researchgate.netacs.orgnih.gov This transformation, often proceeding with high stereoselectivity, is a crucial step in the synthesis of conformationally restricted analogues of biologically important molecules like furanose rings. researchgate.netacs.org
| Transformation Type | Starting Material | Reagents/Conditions | Resulting System | Key Findings | Reference(s) |
| Ring Expansion | 1-Bicyclo[3.1.0]hexanylmethyl radical | Radical initiator (e.g., from PTOC ester), trapping agent (e.g., PhSH) | Methylene-cyclohexane | Fission of the endocyclic bond of the cyclopropane (B1198618) leads to a six-membered ring. | uci.edu |
| Ring Expansion | Bicyclo[3.1.0]hexene | Terminal Alkyne, Ru-carbene catalyst | Seven-membered carbocycle | Highly regioselective catalytic route to cycloheptene (B1346976) derivatives. | nih.gov |
| Ring Expansion | gem-(Difluorocyclopropyl)amine bicycloalkane | Heating (100-170 °C) | Dienamine | Thermally induced ring expansion with loss of one fluorine atom. | acs.org |
| Ring Contraction | Epoxy ketone of cyclohexane (B81311) | Base (e.g., NaOH) | Bicyclo[3.1.0]hexane | A key synthetic method to form the bicyclic core from a six-membered ring precursor. | researchgate.netacs.orgnih.gov |
Fragmentation and Rearrangement Pathways
The strained nature of the fused cyclopropane ring within the bicyclo[3.1.0]hexane system makes it susceptible to fragmentation and rearrangement under various conditions. These reactions are often driven by the release of ring strain.
Studies on related radical species, such as the 1-bicyclo[3.1.0]hexanylmethyl radical, reveal the existence of bifurcated reaction pathways. uci.edu This unsymmetrically substituted strained ring system can undergo fission along two different bonds:
Endo Bond Fission : Cleavage of the shared bond of the bicyclic structure results in a ring-expansion event, ultimately leading to cyclohexane derivatives. uci.edu
Exo Bond Fission : Alternatively, fission of the bond external to the cyclopentyl group leads to substituted cyclopentane (B165970) products. uci.edu
Kinetic analysis over a range of temperatures has provided Arrhenius functions for these two competing fragmentation pathways, demonstrating the subtle energetic balance that dictates the reaction outcome. uci.edu
| Fragmentation Pathway | Rate Equation (log(k/s⁻¹)) | Reference |
| Ring-Expansion (Endo Fission) | (12.5 ± 0.1) - (4.9 ± 0.1)/θ | uci.edu |
| Non-Expansion (Exo Fission) | (11.9 ± 0.6) - (6.9 ± 0.8)/θ | uci.edu |
Other fragmentation mechanisms have also been explored. For instance, the fragmentation of cis-3-bicyclo[3.1.0]hexyloxychlorocarbene is suggested to proceed through a 3-bicyclo[3.1.0]hexyl cation-chloride ion pair, leading to a variety of chlorinated bicyclic products and 2-bicyclo[3.1.0]hexene. researchgate.net Furthermore, stereospecific, concerted fragmentation has been observed in related heterocyclic systems, such as 3-thiabicyclo[3.1.0]hexane 3,3-dioxides, which decompose thermally to form 1,4-dienes in a disrotatory manner. clockss.org
Synthesis of Functionalized Derivatives and Analogues
The bicyclo[3.1.0]hexan-6-amine scaffold serves as a versatile template for synthesizing a diverse array of functionalized derivatives. The primary amine at the C-6 position is a key site for modifications such as halogenation, alkylation, and acylation, which can, in turn, serve as precursors for constructing more complex fused heterocyclic systems.
The introduction of halogen atoms to the bicyclo[3.1.0]hexane core can significantly alter the molecule's physicochemical and biological properties. While direct halogenation of the parent 6-amine is not extensively detailed, synthetic routes to halogenated analogues have been developed. For example, processes have been established for preparing enantiomerically pure functionalized bicyclo[3.1.0]hexane derivatives, including those containing fluorine. google.com A key intermediate, a 2-amino-6-fluorobicyclo[3.1.0]hexane derivative, can be produced via a multi-step synthesis that involves a Strecker reaction on a ketone precursor, followed by hydrolysis. google.com Patents also describe various 2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic ester derivatives that can be substituted with one or more halogen atoms on aryl groups attached to the core structure. google.com
The nucleophilic primary amine at the C-6 position is readily susceptible to alkylation and acylation reactions. These transformations are fundamental for creating a wide range of analogues and for introducing protecting groups during multi-step syntheses.
N-Alkylation is commonly achieved through reductive amination. The reaction of a bicyclo[3.1.0]hexane-based amine with various aromatic, linear, or uridine-containing aldehydes, in the presence of a reducing agent like sodium triacetoxyborohydride, yields the corresponding secondary amines. mdpi.comrsc.org This method typically proceeds with high stereoselectivity, with hydride addition occurring from the less sterically hindered face of the molecule. rsc.org
N-Acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form amides. In studies involving the related 6-amino-3-azabicyclo[3.1.0]hexane system, protected amines react with various carbonyl chlorides in nucleophilic substitution reactions to produce the corresponding amides. beilstein-journals.orgnih.gov Similarly, the amine can be converted into a stable benzyl carbamate (B1207046) by reacting an intermediate isocyanate with benzyl alcohol, a reaction often used as a protective strategy. nih.gov
| Reaction Type | Bicyclic Precursor | Reagents | Product Type | Reference |
| Reductive Amination (Alkylation) | Bicyclo[3.1.0]hexane amine | Aldehydes, Sodium triacetoxyborohydride | N-alkylated amine | mdpi.comrsc.org |
| Amide Formation (Acylation) | Protected 6-amino-3-azabicyclo[3.1.0]hexane | Carbonyl chlorides | N-acylated amine (Amide) | beilstein-journals.orgnih.gov |
| Carbamate Formation | Bicyclic isocyanate (from amine) | Benzyl alcohol | N-protected amine (Carbamate) | nih.gov |
The functionalized derivatives of bicyclo[3.1.0]hexan-6-amine serve as valuable building blocks for the construction of novel fused heterocyclic systems. These more complex structures are synthesized through intramolecular cyclization reactions, often following initial derivatization of the amine group.
Research on derivatives of 6-amino-3-azabicyclo[3.1.0]hexane demonstrates this principle effectively. Nucleophilic substitution reactions of the amine with polychloronitrobutadienes yield various intermediates such as enamines and amidines. beilstein-journals.orgnih.gov These intermediates can then undergo subsequent cyclization to form highly functionalized fused heterocycles, including pyrazoles and pyrimidines. beilstein-journals.orgnih.gov
Another powerful strategy for creating complex systems is through multicomponent reactions. For instance, a one-pot, three-component reaction of isatins, α-amino acids, and 2H-azirines generates intermediate azomethine ylides. These ylides can react further to construct unprecedented 1,3-diazaspiro[bicyclo[3.1.0]hexane]oxindole frameworks in a regio- and diastereoselective manner. mdpi.com Additionally, intramolecular asymmetric hydrocyclopropanylation of specific alkynes can lead to the formation of fused systems like 3-azabicyclo[3.1.0]hexan-2-one. mdpi.com
| Bicyclic Precursor | Reaction Type | Resulting Fused System | Reference |
| Enamine/Amidine derivatives | Intramolecular Cyclization | Fused Pyrazoles, Pyrimidines | beilstein-journals.orgnih.gov |
| Isatin, α-amino acid, 2H-azirine (forms bicyclic ylide) | One-pot 3-component reaction | 1,3-Diazaspiro[bicyclo[3.1.0]hexane]oxindoles | mdpi.com |
| Alkyne derivative | Intramolecular Hydrocyclopropanylation | 3-Azabicyclo[3.1.0]hexan-2-one | mdpi.com |
Structural and Conformational Analysis of Bicyclo 3.1.0 Hexan 6 Amine Hydrochloride
Elucidation of Bicyclic and Amine Stereochemistry
The Bicyclo[3.1.0]hexane framework is a fused ring system consisting of a cyclopentane (B165970) ring and a cyclopropane (B1198618) ring, sharing two carbon atoms. This fusion results in a rigid structure with distinct stereochemical possibilities. The amine substituent at the C-6 position, which is part of the cyclopropane ring, can exist in two diastereomeric forms: exo and endo.
Conformational Preferences and Steric Constraints of the Rigid Scaffold
The bicyclo[3.1.0]hexane skeleton is conformationally constrained due to the inherent rigidity of the fused cyclopropane and cyclopentane rings. nih.gov Unlike flexible cyclohexane (B81311) systems, this scaffold does not undergo ring-flipping. The cyclopentane portion of the molecule typically adopts a "boat" or a closely related "envelope" conformation to minimize torsional and angle strain.
This locked conformation imposes significant steric constraints on the substituents. The rigid boat-like structure dictates the spatial orientation of the amine group at C-6 and the hydrogen atoms on the cyclopentane ring. This conformational rigidity is a key feature in the design of bioactive molecules, as it reduces the entropic penalty upon binding to a biological target by pre-organizing the molecule into a specific three-dimensional shape. The steric environment around the amine group is different for the exo and endo isomers, which can lead to differences in their chemical reactivity and pharmacological profiles in derivative compounds.
Advanced Spectroscopic Characterization Techniques
A suite of spectroscopic methods is employed to confirm the structure, purity, and stereochemistry of Bicyclo[3.1.0]hexan-6-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Diastereomeric Purity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of bicyclo[3.1.0]hexane derivatives in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The distinction between exo and endo isomers can often be made by analyzing the coupling constants (J-values) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments. For instance, in related 6-substituted bicyclo[3.1.0]hexene systems, the signals for the C-6 proton in the endo and exo positions appear at distinct chemical shifts. rsc.org The bridgehead protons (H-1 and H-5) and the protons on the cyclopentane ring (H-2, H-3, H-4) exhibit complex splitting patterns due to cis and trans couplings. The ammonium (B1175870) proton (-NH₃⁺) would typically appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The strained nature of the cyclopropane ring carbons (C-1, C-5, C-6) causes them to resonate at characteristically upfield chemical shifts compared to typical cyclopentane carbons. The chemical shifts for C-1, C-5, and C-6 are particularly sensitive to the exo/endo stereochemistry.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C5 (Bridgehead) | ~1.5 - 2.0 | ~20 - 30 |
| C2, C3, C4 | ~1.6 - 2.2 | ~25 - 35 |
| C6 | ~2.5 - 3.0 | ~30 - 40 |
| NH₃⁺ | Broad singlet, variable | N/A |
Note: The data in the table is predicted and based on typical values for similar bicyclic structures. Actual experimental values may vary. google.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, the molecular formula of the free amine is C₆H₁₁N, with a molecular weight of 97.16 g/mol . chemscene.com In mass spectrometry, the molecular ion [M]⁺ for the free amine would be observed at an m/z of 97.
The fragmentation pattern is also diagnostic. Aliphatic amines commonly undergo α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For the Bicyclo[3.1.0]hexan-6-amine cation radical, this could involve the cleavage of the C1-C6 or C5-C6 bonds, leading to characteristic fragment ions.
| Species | Formula | Expected m/z |
|---|---|---|
| Molecular Ion [M]⁺ (free amine) | C₆H₁₁N⁺ | 97 |
| Protonated Molecule [M+H]⁺ | C₆H₁₂N⁺ | 98 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be dominated by absorptions corresponding to the ammonium group and the hydrocarbon framework.
The key vibrational modes include:
N-H Stretching: A broad and strong absorption band between 2800 and 3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
N-H Bending: An absorption band around 1500-1600 cm⁻¹ corresponds to the asymmetric bending of the N-H bonds.
C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the cyclopentane ring. The C-H stretching of the cyclopropane ring may appear slightly above 3000 cm⁻¹.
C-C Stretching: Absorptions in the fingerprint region (below 1500 cm⁻¹) correspond to C-C bond vibrations.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the absolute configuration and confirm the exo or endo stereochemistry of the amine group. nih.gov
Theoretical and Computational Chemistry Studies on Bicyclo 3.1.0 Hexan 6 Amine Hydrochloride
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms involving the bicyclo[3.1.0]hexane framework. These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, which are crucial for understanding reaction feasibility and pathways.
For instance, theoretical studies on related bicyclic systems have provided deep insights into reaction mechanisms. Computational investigations on the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one have detailed the formation of intermediates and transition states, confirming a two-step mechanism involving the breaking of an internal cyclopropane (B1198618) bond followed by a hydrogen shift. researchgate.net Similarly, quantum chemical calculations have been used to explore the mechanisms of photorearrangement of benzene (B151609) to a bicyclo[3.1.0]hexenium cation, which can be trapped by a nucleophile. researchgate.net
These studies often employ methods like Density Functional Theory (DFT) and higher-level ab initio calculations (e.g., CASSCF and CASPT2) to accurately model the electronic structure during chemical transformations. researchgate.netacs.org The calculation of transition state energies has been vital in explaining the stereoselectivity observed in various reactions, such as cycloadditions involving the bicyclo[3.1.0]hexane system. By applying these methods to Bicyclo[3.1.0]hexan-6-amine hydrochloride, researchers can predict how the amine and hydrochloride groups influence reaction pathways, such as in nucleophilic additions or ring-opening reactions, providing a predictive framework for its synthetic utility.
Table 1: Computational Methods in Reaction Mechanism Analysis
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization of reactants, products, and transition states. | Reaction pathways, activation energy barriers, and stereoselectivity. acs.org |
| CASSCF/CASPT2 | Study of photochemical reactions and excited states. | Mechanisms of photoisomerization and tautomerization. researchgate.net |
| Transition State Theory | Calculation of reaction rates from potential energy surface data. | Quantitative prediction of reaction kinetics and product distributions. |
Conformational Analysis via Computational Methods (e.g., Density Functional Theory)
The rigid bicyclo[3.1.0]hexane scaffold significantly limits the conformational freedom of the molecule, a feature that is critical to its application in medicinal chemistry. Computational methods, particularly Density Functional Theory (DFT), are extensively used to determine the preferred three-dimensional structures of bicyclo[3.1.0]hexane derivatives.
Studies have consistently shown that the bicyclo[3.1.0]hexane ring system favors a boat-like conformation over a chair-like one due to torsional strain associated with the fused cyclopropane ring. researchgate.netacs.org A single crystal X-ray diffraction study of a related derivative confirmed that the bicyclo[3.1.0]hexane skeleton exists in a boat conformation in the solid state. rsc.org
Computational conformational analyses have been performed on various substituted bicyclo[3.1.0]hexane compounds. For example, analysis of a GABA analogue with this backbone using DFT (B3LYP/6-31G*) identified two stable conformers, syn and anti, which were found to be nearly equal in stability. nih.gov Similarly, extensive conformational searches on other derivatives at the B3LYP/6-311++G** level have reinforced the preference for boat-like conformations and highlighted the role of intramolecular hydrogen bonds in determining relative stabilities. researchgate.net For this compound, conformational analysis would predict the orientation of the amine group (exo vs. endo) and its interaction with the bicyclic frame, which is fundamental to its reactivity and biological interactions.
Table 2: Conformational Preferences in Bicyclo[3.1.0]hexane Systems
| Conformation | Relative Stability | Key Structural Feature | Computational Method |
|---|---|---|---|
| Boat-like | More stable | Minimizes torsional strain from the fused cyclopropane ring. | DFT (B3LYP), X-ray Diffraction. researchgate.netacs.orgrsc.org |
| Chair-like | Less stable | Higher torsional strain. | DFT (B3LYP). researchgate.net |
| syn vs. anti | Nearly equal | Depends on substituent orientation relative to the cyclopentane (B165970) ring. | DFT (B3LYP/6-31G*). nih.gov |
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry provides powerful tools for predicting the reactivity of this compound and the selectivity of its chemical transformations. By modeling reactants and transition states, it is possible to forecast which stereoisomer is more likely to form in a reaction.
The stereochemical outcome of reactions involving the bicyclo[3.1.0]hexane scaffold is critical. For instance, in the synthesis of derivatives, achieving high enantiomeric excess is a primary goal. Computational models can help rationalize and predict this selectivity. DFT calculations have been successfully used to reproduce the exact enantioselectivities of certain reactions by comparing the energies of competing transition states. acs.org
The reactivity of the bicyclo[3.1.0]hexane system is also influenced by the activating or directing effects of substituents. The presence of a carbonyl group, for example, can activate the adjacent cyclopropane ring towards ring-opening reactions. For Bicyclo[3.1.0]hexan-6-amine, theoretical descriptors derived from quantum chemical calculations can provide insights into its electronic structure and predict its behavior as a nucleophile or its susceptibility to electrophilic attack. This predictive power is invaluable for designing efficient and stereoselective synthetic routes.
Molecular Modeling for Ligand-Target Interactions
The rigid, well-defined three-dimensional shape of the bicyclo[3.1.0]hexane scaffold makes it a highly valuable component in the design of ligands for biological targets. Molecular modeling is essential for understanding and optimizing the interactions between these ligands and their protein receptors.
The bicyclo[3.1.0]hexane core serves as a conformationally restricted bioisostere for more flexible structures like ribose or cyclohexane (B81311), enhancing binding affinity and selectivity for specific biological targets. researchgate.net This principle has been successfully applied in the development of potent and selective ligands for a variety of receptors:
Adenosine (B11128) Receptors (ARs): The scaffold has been incorporated into nucleoside analogues to create potent and selective agonists and antagonists for the A3 adenosine receptor. nih.govnih.govmdpi.com Homology modeling has been used to predict how these ligands bind within the receptor's extracellular regions. nih.gov
GABA Transporters (GATs): By using the bicyclo[3.1.0]hexane backbone to lock the conformation of a GABA analogue, researchers developed the first highly potent and selective inhibitor for the BGT-1 subtype. nih.gov
Histamine (B1213489) Receptors: Conformationally rigid histamine analogues containing the bicyclo[3.1.0]hexane scaffold have been synthesized, showing potent binding affinity and high selectivity for the H3 receptor over the H4 subtype. nih.govmdpi.com
Bromodomains: A crystal structure of a bicyclo[3.1.0]hexane-containing inhibitor bound to the second bromodomain of BRD2 revealed key hydrogen bonding interactions and provided a structural basis for its high potency and selectivity. strath.ac.uk
Molecular docking and dynamics simulations are key computational tools in this area. They allow for the visualization of how ligands like this compound might fit into a receptor's binding pocket, predicting binding modes and affinities. This information guides the rational design of new derivatives with improved pharmacological profiles.
Table 3: Bicyclo[3.1.0]hexane Scaffold in Ligand Design
| Biological Target | Role of Scaffold | Result | Reference |
|---|---|---|---|
| Adenosine A3 Receptor | Conformationally restricted ribose mimic. | Potent and selective agonists and antagonists. | nih.govnih.govmdpi.com |
| GABA Transporter (BGT-1) | Rigid backbone to lock side-chain conformation. | Highly potent and selective inhibitor. | nih.gov |
| Histamine H3 Receptor | Restricts spatial arrangement of pharmacophoric groups. | High binding affinity and >100-fold selectivity. | nih.govmdpi.com |
| BRD4 Bromodomain 2 (BD2) | Optimal substituent for potency and selectivity. | >1000-fold selectivity over BD1. | strath.ac.uk |
Applications in Organic Synthesis and Medicinal Chemistry Research
Integration into the Synthesis of Complex Natural and Unnatural Products
The bicyclo[3.1.0]hexane framework, prized for its inherent rigidity and distinct three-dimensional geometry, serves as a valuable building block in the stereocontrolled synthesis of intricate molecular architectures. While direct applications of Bicyclo[3.1.0]hexan-6-amine hydrochloride are not extensively documented in publicly available research, derivatives of the bicyclo[3.1.0]hexane core are pivotal in the construction of complex natural and unnatural products. A noteworthy example is the total synthesis of the Amaryllidaceae alkaloid (±)-crinane, which showcases the strategic use of a bicyclo[3.1.0]hexane derivative to orchestrate a key bond-forming cascade.
A total synthesis of (±)-crinane, a tetracyclic alkaloid framework, was successfully achieved commencing from 6,6-dibromobicyclo[3.1.0]hexane. acs.organu.edu.aunih.gov This synthesis ingeniously utilizes the strained bicyclic system to initiate a sequence of reactions, ultimately forming the core structure of the target molecule. acs.org
The synthetic pathway begins with the thermally induced electrocyclic ring-opening of 6,6-dibromobicyclo[3.1.0]hexane in the presence of benzylamine (B48309). acs.organu.edu.au This reaction proceeds through the formation of a π-allyl cation, which is subsequently trapped by the amine to furnish an allylic amine. acs.organu.edu.au This initial step is crucial as it sets the stage for the subsequent construction of the C3a-arylated perhydroindole substructure, a key component of the crinane skeleton. acs.orgnih.gov
The allylic amine undergoes a series of functional group manipulations, including protection of the amine, a Suzuki-Miyaura cross-coupling to introduce the aromatic portion of the molecule, and subsequent deprotection. anu.edu.au The resulting secondary amine is then N-alkylated, and the product is converted to an iodide to prepare for the key cyclization step. anu.edu.au
The pivotal moment in this synthesis is a 5-exo-trig radical cyclization. acs.organu.edu.au This step, initiated by a radical initiator such as AIBN in the presence of a tin hydride, forges the C3a-arylated perhydroindole core of (±)-crinane. anu.edu.au The bicyclo[3.1.0]hexane precursor is thus instrumental in establishing the necessary stereochemistry and functionality to facilitate this crucial ring-closing reaction. The synthesis is then completed through a Pictet-Spengler reaction to construct the final ring of the tetracyclic framework. nih.gov
The following table outlines the key transformations in the synthesis of (±)-crinane from a bicyclo[3.1.0]hexane derivative:
Interactive Data Table: Key Steps in the Synthesis of (±)-Crinane
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 6,6-Dibromobicyclo[3.1.0]hexane | Benzylamine, 120 °C | N-Benzyl-2-bromocyclohex-2-en-1-amine | 91 |
| 2 | N-Benzyl-2-bromocyclohex-2-en-1-amine | tert-Butyl dicarbonate (B1257347) | tert-Butyl benzyl(2-bromocyclohex-2-en-1-yl)carbamate | 96 |
| 3 | tert-Butyl benzyl(2-bromocyclohex-2-en-1-yl)carbamate | 3,4-(Methylenedioxy)phenylboronic acid, Pd catalyst, base | tert-Butyl benzyl(2-(benzo[d] acs.orgnih.govdioxol-5-yl)cyclohex-2-en-1-yl)carbamate | 90 |
| 4 | tert-Butyl benzyl(2-(benzo[d] acs.orgnih.govdioxol-5-yl)cyclohex-2-en-1-yl)carbamate | Trifluoroacetic acid, Dichloromethane | 2-(Benzo[d] acs.orgnih.govdioxol-5-yl)-N-benzylcyclohex-2-en-1-amine | 92 |
| 5 | 2-(Benzo[d] acs.orgnih.govdioxol-5-yl)-N-benzylcyclohex-2-en-1-amine | Ethylene oxide | 2-((2-(Benzo[d] acs.orgnih.govdioxol-5-yl)cyclohex-2-en-1-yl)(benzyl)amino)ethan-1-ol | 92 |
| 6 | 2-((2-(Benzo[d] acs.orgnih.govdioxol-5-yl)cyclohex-2-en-1-yl)(benzyl)amino)ethan-1-ol | 1. Mesyl chloride, triethylamine; 2. Sodium iodide, acetone | N-Benzyl-2-(benzo[d] acs.orgnih.govdioxol-5-yl)-N-(2-iodoethyl)cyclohex-2-en-1-amine | 92 |
| 7 | N-Benzyl-2-(benzo[d] acs.orgnih.govdioxol-5-yl)-N-(2-iodoethyl)cyclohex-2-en-1-amine | n-Bu3SnH, AIBN, toluene, 90 °C | C3a-Arylated perhydroindole | - |
| 8 | C3a-Arylated perhydroindole | 1. H2, Pd/C; 2. Formalin, HCl | (±)-Crinane | - |
This synthetic route highlights how the unique structural features of a bicyclo[3.1.0]hexane derivative can be strategically exploited to enable the efficient construction of a complex, polycyclic natural product. The initial ring-opening reaction provides a facile entry into a highly functionalized cyclohexene (B86901) system, which is then poised for the critical intramolecular cyclization that forms the core of the crinane alkaloid. acs.organu.edu.au
Mechanistic Investigations of Chemical Transformations Involving Bicyclo 3.1.0 Hexan 6 Amine Hydrochloride
Mechanistic Pathways of Intramolecular Cyclization Reactions
Intramolecular cyclization represents a powerful strategy for constructing the bicyclo[3.1.0]hexane skeleton, often affording a high degree of stereocontrol. These methods typically rely on the formation of one of the rings from a suitably functionalized acyclic or monocyclic precursor.
One established pathway involves the intramolecular cyclopropanation of alkenes. d-nb.info For instance, the reaction of unactivated alkenes with an aldehyde's α-methylene group, serving as a C1 source, can be catalyzed to form the bicyclo[3.1.0]hexane skeleton. d-nb.info This transformation avoids the need for sophisticated, pre-functionalized starting materials that are often required in other methods. nih.gov
Another key mechanistic approach is the base-promoted ring contraction of an epoxy ketone. This pathway is particularly effective for creating conformationally restricted analogs of biologically relevant molecules. The process often starts from a symmetric precursor like cyclohexane-1,4-dione, which is converted to an epoxy ketone intermediate. Subsequent treatment with a base triggers the ring contraction to yield the bicyclo[3.1.0]hexane core.
The table below summarizes key intramolecular strategies for the formation of the bicyclo[3.1.0]hexane core.
| Reaction Type | Precursor Type | Key Mechanistic Feature | Reference |
| Intramolecular Cyclopropanation | Alkene with Aldehyde | Radical process via Cu(I)/amine catalyst | d-nb.info |
| Ring Contraction | Epoxy Ketone | Base-promoted rearrangement | |
| Transannular Reactions | Macrocyclic Precursors | Ring closure across a larger ring | nih.gov |
Elucidation of Radical Processes in Bicyclo[3.1.0]hexane Formation
Radical-mediated reactions have emerged as a highly effective method for the synthesis of the bicyclo[3.1.0]hexane scaffold. Preliminary mechanistic studies support a stepwise radical process for certain formal [2+1] cycloadditions that form the bicyclic structure. d-nb.info
A prominent example is the photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.gov The mechanism for this transformation is initiated by a single-electron transfer (SET) process. Under blue LED irradiation, a photocatalyst (such as an iridium complex or an organic dye) becomes excited. The excited photocatalyst then oxidizes an aminocyclopropane, which functions as a three-carbon building block, to generate a radical cation. This is followed by the ring-opening of the cyclopropane (B1198618) to form a distonic radical cation (an intermediate with separated radical and cationic centers). This reactive intermediate then undergoes addition to the cyclopropene (B1174273) (the two-carbon partner), leading to the final bicyclo[3.1.0]hexane product through a cascade of radical and polar steps.
Copper(I)/secondary amine cooperative catalysis also enables an intramolecular radical cyclopropanation to construct bicyclo[3.1.0]hexane skeletons. d-nb.info This method is notable for its efficiency and broad substrate scope. d-nb.info The development of catalytic asymmetric versions of these radical reactions remains a significant challenge, partly due to the highly reactive nature of the radical species involved. d-nb.info
The proposed steps for the photoredox-catalyzed radical annulation are outlined below:
| Step | Description | Intermediate Species | Reference |
| 1. Excitation | Photocatalyst is excited by blue light irradiation. | Excited photocatalyst [PC*] | |
| 2. Oxidation (SET) | Excited photocatalyst oxidizes aminocyclopropane. | Aminocyclopropane radical cation | |
| 3. Ring Opening | Cyclopropane ring opens to relieve strain. | Distonic radical cation | |
| 4. Radical Addition | Distonic radical cation adds to the cyclopropene. | Adduct radical intermediate | |
| 5. Cyclization/Rearomatization | Subsequent steps yield the final product. | Bicyclo[3.1.0]hexane |
Studies on Photochemical Reactions and Their Mechanisms
Photochemical reactions provide unique pathways for the synthesis and rearrangement of bicyclo[3.1.0]hexane derivatives. These reactions often proceed through high-energy intermediates not accessible under thermal conditions.
One well-studied photochemical transformation is the rearrangement of 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one. The proposed mechanism involves the fission of the internal bond of the three-membered ring in the triplet excited state. This is followed by a radiationless decay to a six-membered ring zwitterion (an oxy-allyl intermediate). This zwitterion then undergoes phenyl migration to yield diphenylphenol products. The regioselectivity of this migration can be influenced by the acidity of the medium. miami.edu
More recently, photoredox catalysis has been employed to drive reactions that form bicyclic systems. As discussed in the previous section, the synthesis of bicyclo[3.1.0]hexanes via the (3+2) annulation of cyclopropenes and aminocyclopropanes is initiated by irradiation with blue LEDs in the presence of a suitable photocatalyst. nih.govrsc.org
Similarly, the construction of related aminobicyclo[3.1.1]heptane systems has been achieved through a photoinduced intermolecular [3σ+2σ]-cycloaddition. The proposed mechanism for this reaction also begins with the photoexcitation of an Iridium(III) photocatalyst. A single-electron transfer to a cyclopropylaniline generates a radical cation, which undergoes ring-opening via β-scission to a distonic radical cation. This intermediate then adds to a bicyclo[1.1.0]butane, followed by cyclization to form the final product. nih.gov Although this forms a different bicyclic system, the initial mechanistic steps involving the photo-oxidation of an amine-containing strained ring are highly relevant.
Detailed Mechanisms of Metal-Catalyzed Transformations
Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of complex molecules, including the bicyclo[3.1.0]hexane framework. Various metals have been employed to catalyze the formation of this scaffold through different mechanistic manifolds.
Copper-Catalyzed Reactions: A cooperative catalytic system involving Copper(I) and a secondary amine has been shown to effectively promote the intramolecular radical α-cyclopropanation of aldehydes. This reaction constructs bicyclo[3.1.0]hexane skeletons with high efficiency under mild conditions. d-nb.info The mechanism is believed to proceed through a stepwise radical process, highlighting the ability of copper to mediate the formation of key radical intermediates. d-nb.info
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in organic synthesis, including in reactions to form bicyclic systems. While a specific mechanism for a palladium-catalyzed transformation yielding bicyclo[3.1.0]hexane scaffolds from 1,6-enynes was not detailed in one report, palladium catalysis is generally known to proceed through several common mechanistic pathways in related transformations. doi.org For C-H activation reactions, which are crucial for many cyclizations, common mechanisms include oxidative addition, σ-bond metathesis, electrophilic addition, and 1,2-addition, with oxidative addition and σ-bond metathesis being most common for palladium. mdpi.com
The table below provides examples of metal catalysts used in the formation of the bicyclo[3.1.0]hexane system and the proposed mechanistic pathway.
| Metal Catalyst System | Reaction Type | Proposed Mechanistic Pathway | Reference |
| Cu(I) / Secondary Amine | Intramolecular Radical Cyclopropanation | Stepwise radical process | d-nb.info |
| Rhodium (Rh) Catalyst | Tandem Cycloaddition/Rearrangement | Hetero-[5+2] cycloaddition followed by Claisen rearrangement | |
| Palladium (Pd) Catalyst | Aminocarbonylation of 1,6-enynes | Not credibly reported; general Pd mechanisms involve oxidative addition, etc. | doi.orgmdpi.com |
Q & A
Q. Table 1: Comparison of Synthetic Routes for Bicyclo[3.1.0]hexan-6-amine Derivatives
Q. Table 2: Bioactivity Data for Bicyclo[3.1.0]hexane Derivatives
| Compound | Target Application | IC50 (nM) | Key Finding | Reference |
|---|---|---|---|---|
| Bicyclo[3.1.0]hexane-6-carboxylic acid | Influenza A neuraminidase | 120 ± 15 | Stereochemistry dictates binding | |
| 3,3-Difluoro analog | Anticancer screening | 850 ± 90 | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
